2,3,4,9-tetrahydro-1H-carbazol-1-ol

Description

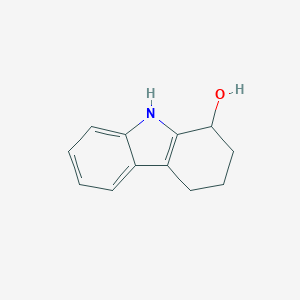

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,9-tetrahydro-1H-carbazol-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,11,13-14H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUZLXNKCOCTLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=CC=CC=C3N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395183 | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1592-62-7 | |

| Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2,3,4,9-Tetrahydro-1H-carbazol-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2,3,4,9-tetrahydro-1H-carbazol-1-ol, a heterocyclic compound of significant interest in medicinal chemistry. The tetrahydrocarbazole scaffold is a privileged structure found in numerous biologically active natural products and synthetic molecules.[1][2] The introduction of a hydroxyl group at the C-1 position offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the synthesis of novel therapeutic agents. This guide will delve into its chemical structure, synthesis, physicochemical properties, spectroscopic characterization, and key aspects of its reactivity, providing a solid foundation for its application in drug discovery and development.

Chemical Structure and Properties

This compound possesses a tetracyclic ring system, consisting of a benzene ring fused to a pyrrole ring, which is in turn fused to a cyclohexanol ring. The presence of the indole nitrogen and the hydroxyl group are key determinants of its chemical behavior.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Understanding these properties is crucial for its handling, formulation, and for predicting its behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO | [3] |

| Molecular Weight | 187.24 g/mol | [3] |

| Melting Point | 121 °C | |

| Appearance | ||

| Solubility | ||

| pKa | ||

| LogP |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reduction of its corresponding ketone, 2,3,4,9-tetrahydro-1H-carbazol-1-one.

Synthetic Workflow

The synthesis can be visualized as a two-step process starting from readily available precursors, typically involving a Fischer indole synthesis to form the tetrahydrocarbazole core, followed by a selective reduction of the ketone.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Reduction of 2,3,4,9-Tetrahydro-1H-carbazol-1-one

This protocol is based on a general procedure for the reduction of tetrahydrocarbazolones.[3]

Materials:

-

2,3,4,9-Tetrahydro-1H-carbazol-1-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk tube or round-bottom flask with a magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a dry Schlenk tube or round-bottom flask under an inert atmosphere, add 2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 equivalent).

-

Dissolution: Add anhydrous THF and methanol to dissolve the starting material.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the solvents under reduced pressure. Add distilled water to the residue and extract the product with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Causality behind Experimental Choices:

-

Inert Atmosphere: Prevents potential oxidation of the starting material or product.

-

Sodium Borohydride: A mild and selective reducing agent for ketones, which avoids over-reduction of other functional groups in the molecule.

-

Methanol/THF Solvent System: Provides good solubility for both the substrate and the reducing agent.

-

Aqueous Work-up: Quenches the reaction and removes inorganic byproducts.

-

Column Chromatography: A standard and effective method for purifying the final product from any unreacted starting material or side products.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the carbazole ring system, typically in the range of δ 7.0-8.0 ppm. The protons of the cyclohexanol ring will appear in the aliphatic region (δ 1.5-3.0 ppm). The proton attached to the carbon bearing the hydroxyl group (H-1) would likely appear as a multiplet, and the hydroxyl proton itself would be a broad singlet, the chemical shift of which is dependent on concentration and solvent. The NH proton of the indole ring is also expected as a broad singlet at a downfield shift.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons in the downfield region (δ 110-140 ppm). The carbon bearing the hydroxyl group (C-1) would be in the range of δ 60-75 ppm. The remaining aliphatic carbons of the cyclohexanol ring will appear in the upfield region (δ 20-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule. Expected characteristic absorption bands include:

-

A broad O-H stretching band around 3200-3600 cm⁻¹ for the hydroxyl group.

-

An N-H stretching band around 3400 cm⁻¹ for the indole amine.

-

C-H stretching bands for the aromatic and aliphatic protons.

-

C=C stretching bands for the aromatic ring in the 1450-1600 cm⁻¹ region.

-

A C-O stretching band around 1000-1200 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) is expected at m/z 187. The fragmentation pattern would likely involve the loss of a water molecule (M-18) from the molecular ion, which is a common fragmentation pathway for alcohols.

Reactivity and Potential for Derivatization

The chemical reactivity of this compound is primarily dictated by the hydroxyl group, the indole nitrogen, and the aromatic ring system.

Reactions of the Hydroxyl Group

The secondary alcohol at the C-1 position is a versatile functional group for further derivatization.

-

Oxidation: Oxidation of the hydroxyl group can regenerate the corresponding ketone, 2,3,4,9-tetrahydro-1H-carbazol-1-one. Various oxidizing agents can be employed for this transformation.

-

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers, allowing for the introduction of a wide range of functional groups to modulate the molecule's properties, such as lipophilicity and metabolic stability.

Reactions of the Carbazole Nucleus

-

N-Alkylation/N-Acylation: The indole nitrogen can be alkylated or acylated to introduce substituents at the N-9 position. This is a common strategy in the development of carbazole-based drugs.

-

Electrophilic Aromatic Substitution: The benzene ring of the carbazole nucleus is susceptible to electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution will be directed by the existing ring system.

Caption: Key reactive sites and potential derivatizations.

Applications in Drug Discovery

The tetrahydrocarbazole scaffold is a well-established pharmacophore present in a variety of biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-Alzheimer's, and antimicrobial activities.[4] this compound serves as a key building block for the synthesis of libraries of novel tetrahydrocarbazole derivatives. The ability to modify the C-1 hydroxyl group, the N-9 position, and the aromatic ring allows for systematic structure-activity relationship (SAR) studies, which are fundamental to the drug discovery process.

Conclusion

This compound is a valuable and versatile synthetic intermediate with significant potential in the field of medicinal chemistry. This technical guide has provided a detailed overview of its fundamental properties, including its synthesis, physicochemical characteristics, and reactivity. The information presented herein is intended to serve as a foundational resource for researchers and scientists engaged in the design and development of novel therapeutic agents based on the tetrahydrocarbazole scaffold. Further experimental investigation to fully characterize its spectroscopic properties and explore its diverse chemical transformations is highly encouraged.

References

- Kukreja, H., Chugh, R., Singh, J., Shah, R., Singh, D., Singh, N., Chopra, D. S., & Singh, M. (2021). Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors: Potential anti-Alzheimer's agents. Indian Journal of Chemistry, 60B, 152-160.

- Dilek, Ö., Patir, S., & Ertürk, E. (2019). General Procedure I: Preparation of Racemic Alcohols. Synlett, 30(01), 69-72.

-

PubChem. (n.d.). 2,3,4,9-tetrahydro-1H-carbazol-1-one. National Center for Biotechnology Information. Retrieved from [Link]

- Kumar, A., & Kumar, S. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol.

-

NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: 2-Acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in the Synthesis of Heteroannulated Carbazoles. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydrocarbazole. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

- Hegde, V., & Hosamani, K. M. (2012). Attempted synthesis of substituted carbazoles from 1-oxo-1,2,3,4-tetrahydro-carbazoles and 1-hydroxyimino-1,2,3,4-tetrahydrocarbazoles. Indian Journal of Chemistry - Section B, 51B(3), 539-544.

-

The Royal Society of Chemistry. (n.d.). Supporting Information for: C–H functionalisation of N-carbamoyl tetrahydrocarbazoles. Retrieved from [Link]

- Singh, P., & Arora, G. (2014). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1097.

-

ResearchGate. (2014). 2,3,4,9-Tetrahydro-1H-carbazole. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,9-Tetrahydro-4H-carbazol-4-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to 2,3,4,9-Tetrahydro-1H-carbazol-1-ol: Synthesis, Properties, and Applications

Abstract: This document provides an in-depth technical overview of 2,3,4,9-tetrahydro-1H-carbazol-1-ol, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The tetrahydrocarbazole scaffold is a core structural motif in numerous natural products and pharmacologically active molecules.[1] This guide details a robust laboratory-scale synthesis, outlines key physicochemical properties, provides an expert analysis of its expected spectroscopic characteristics, and discusses its chemical reactivity and potential as a strategic intermediate in drug discovery and development.

Introduction: The Significance of the Tetrahydrocarbazole Scaffold

The 1,2,3,4-tetrahydrocarbazole (THCz) framework, a tricyclic structure featuring a pyrrole ring fused to benzene and cyclohexane rings, is a privileged scaffold in medicinal chemistry.[1] Its rigid, partially saturated structure is present in a wide array of biologically active compounds, demonstrating activities such as anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[1] Molecules incorporating the THCz core are central to the development of therapeutics, particularly in neuropharmacology.[2]

This compound (also known as 1-hydroxy-1,2,3,4-tetrahydrocarbazole) is a valuable derivative of this parent structure. The introduction of a hydroxyl group at the C1 position provides a reactive handle for further synthetic elaboration, making it a critical building block for creating libraries of novel compounds for biological screening. Understanding its fundamental properties is therefore essential for researchers aiming to leverage this scaffold in their synthetic programs.

Synthesis and Purification

The most direct and reliable method for preparing this compound is through the selective reduction of its corresponding ketone precursor, 2,3,4,9-tetrahydro-1H-carbazol-1-one.

Rationale for Synthetic Approach

The chosen methodology employs sodium borohydride (NaBH₄) as the reducing agent. This reagent is selected for its excellent functional group tolerance and chemoselectivity. It readily reduces ketones and aldehydes while typically not affecting less reactive groups like esters or the aromatic indole ring system, ensuring a clean conversion. The reaction is performed under an inert atmosphere to prevent potential side reactions, such as oxidation. The mixed solvent system of tetrahydrofuran (THF) and methanol (MeOH) provides good solubility for both the substrate and the reducing agent.

Detailed Experimental Protocol: Reduction of 2,3,4,9-tetrahydro-1H-carbazol-1-one

-

Apparatus Setup: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with 2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 equivalent). The tube is sealed, evacuated for approximately 15 minutes, and back-filled with dry nitrogen. This cycle is repeated three times to ensure an inert atmosphere.

-

Dissolution: The starting material is dissolved in dry THF (4 mL per mmol of substrate) and dry MeOH (2 mL per mmol of substrate) under a positive pressure of nitrogen.

-

Reduction: Sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise to the stirred solution at room temperature (approx. 20 °C). The portion-wise addition helps to control any initial exotherm.

-

Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC), eluting with a mixture such as ethyl acetate/heptane (e.g., 1:4 v/v). The disappearance of the starting ketone spot and the appearance of a more polar product spot indicates conversion. The reaction is typically complete within 2 hours.

-

Workup:

-

Upon completion, the THF and MeOH are removed under reduced pressure using a rotary evaporator.

-

The resulting residue is quenched by the careful addition of distilled water (20 mL).

-

The aqueous mixture is extracted with dichloromethane (DCM, 3 x 50 mL). The use of a separatory funnel is standard.

-

The combined organic extracts are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated in vacuo.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure racemic this compound.

Synthesis and Purification Workflow

Caption: Synthesis & Purification Workflow

Physicochemical Properties

A summary of the key physical and chemical properties for this compound is presented below.

| Property | Value | Source(s) |

| CAS Number | 1592-62-7 | [3] |

| Molecular Formula | C₁₂H₁₃NO | [3] |

| Molecular Weight | 187.24 g/mol | [3] |

| Appearance | White to cream crystalline powder | [4] |

| Melting Point | 121 °C | [3] |

| Solubility | Insoluble in water; Soluble in methanol, dichloromethane | [3][5] |

Spectroscopic and Structural Characterization

While specific experimental spectra for this compound are not widely published, its structure allows for a detailed and confident prediction of its key spectroscopic features based on well-characterized analogs like the parent 1,2,3,4-tetrahydrocarbazole.[6][7][8]

Predicted ¹H NMR Spectrum

-

Aromatic Protons (4H): Expected in the δ 7.0-7.5 ppm region. These protons on the benzene ring will likely appear as a series of doublets and triplets, characteristic of a disubstituted benzene system.

-

Indole N-H (1H): A broad singlet is expected, typically downfield (δ > 7.5 ppm), due to the acidic nature of this proton.

-

Carbinol Proton (C1-H, 1H): The proton on the carbon bearing the hydroxyl group is expected to appear as a multiplet (e.g., a triplet or doublet of doublets) in the δ 4.5-5.0 ppm range. This is significantly downfield from a typical aliphatic C-H due to the deshielding effect of the adjacent oxygen atom.

-

Alcohol O-H (1H): A broad, exchangeable singlet whose chemical shift is highly dependent on solvent and concentration, typically appearing between δ 1.5-3.0 ppm.

-

Aliphatic Protons (6H): The three CH₂ groups at positions C2, C3, and C4 will appear as complex multiplets in the upfield region, likely between δ 1.8-2.8 ppm. The protons at C2 will be diastereotopic and coupled to the C1 proton, leading to complex splitting.

Predicted ¹³C NMR Spectrum

Approximately 10-12 distinct signals would be expected, depending on symmetry.

-

Aromatic Carbons: 6 signals between δ 110-140 ppm.

-

Carbinol Carbon (C1): A signal around δ 65-75 ppm.

-

Aliphatic Carbons (C2, C3, C4): 3 signals in the δ 20-40 ppm range.

Predicted Infrared (IR) Spectrum

-

O-H Stretch: A strong, broad absorption band centered around 3200-3400 cm⁻¹, characteristic of an alcohol.

-

N-H Stretch: A sharp to medium intensity peak around 3400 cm⁻¹, typical for the indole N-H.[6]

-

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Strong peaks just below 3000 cm⁻¹ (e.g., 2850-2950 cm⁻¹).[6]

-

C-O Stretch: A strong band in the fingerprint region, approximately 1050-1150 cm⁻¹.

Predicted Mass Spectrum (MS)

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 187, corresponding to the molecular weight of the compound.

-

Key Fragmentation: A significant fragment at m/z = 169 is predicted, corresponding to the loss of a water molecule ([M-H₂O]⁺) from the parent ion, which is a classic fragmentation pathway for alcohols. The base peak is likely to be the parent tetrahydrocarbazole fragment at m/z 171 or 170.[8]

Chemical Reactivity and Stability

The chemical behavior of this compound is governed by its three primary functional components: the secondary alcohol, the indole ring, and the aliphatic carbocycle.

-

Reactivity of the Hydroxyl Group: The secondary alcohol at C1 is the most versatile site for derivatization.

-

Oxidation: It can be readily oxidized back to the starting ketone, 2,3,4,9-tetrahydro-1H-carbazol-1-one, using a variety of standard oxidizing agents (e.g., PCC, Swern oxidation).

-

Esterification/Acylation: The alcohol can react with acyl chlorides or anhydrides under basic conditions to form corresponding esters.

-

Etherification: It can be converted to an ether, for example, via the Williamson ether synthesis by first deprotonating with a strong base (e.g., NaH) followed by reaction with an alkyl halide.

-

-

Reactivity of the Indole N-H: The nitrogen atom of the indole ring is nucleophilic and can participate in various reactions.

-

Alkylation/Acylation: The N-H proton can be removed by a suitable base, and the resulting anion can be alkylated or acylated to install substituents on the nitrogen atom.[2]

-

-

Stability: The compound is generally stable under neutral conditions. However, it may be sensitive to strong acidic conditions, which could promote dehydration of the alcohol to form an alkene. It is also susceptible to air oxidation over long periods, particularly if impurities are present. Storage under an inert atmosphere in a cool, dark place is recommended.

Applications in Research and Drug Development

This compound is not typically an end-product but rather a high-value synthetic intermediate. Its utility lies in its role as a scaffold for building more complex molecules with potential therapeutic applications.

-

Scaffold for Medicinal Chemistry: The tetrahydrocarbazole core is a known pharmacophore. By using the C1-hydroxyl group as an anchor point, medicinal chemists can introduce a wide variety of side chains and functional groups, enabling the exploration of structure-activity relationships (SAR) for targets such as kinases, GPCRs, and enzymes involved in neurodegenerative diseases.[1][2]

-

Precursor for Natural Product Analogs: Many complex indole alkaloids contain the tetrahydrocarbazole skeleton. This compound serves as a simplified, accessible starting point for the synthesis of analogs of these natural products.

-

Development of Novel Bioactive Agents: The derivatization of the hydroxyl and amine functionalities can lead to the discovery of novel compounds with activities spanning antibacterial, antifungal, and anticancer domains.[2]

Conclusion

This compound is a foundational building block in heterocyclic and medicinal chemistry. Its straightforward synthesis via the reduction of the corresponding ketone, combined with the versatile reactivity of its hydroxyl and indole N-H groups, makes it an attractive starting material for the synthesis of diverse molecular architectures. The comprehensive physicochemical and spectroscopic profile detailed in this guide provides researchers with the essential data needed to effectively utilize this compound in the pursuit of novel therapeutic agents and complex molecular targets.

References

-

Chen, C., & Larsen, R. D. (2002). INDOLE SYNTHESIS BY Pd-CATALYZED ANNULATION OF KETONES WITH o-IODOANILINE: 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses, 78, 36. [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of compound 3a. Retrieved from ResearchGate. [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydrocarbazole. Retrieved from PubChem. [Link]

-

Kumar, T. S., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. Organic Communications, 6(1), 31-40. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from The Royal Society of Chemistry website. [Link]

-

Chaudhari, T. Y., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(3), 2127-2135. [Link]

-

NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. Retrieved from NIST WebBook. [Link]

-

Eisenbraun, E. J., et al. (1966). Synthesis of 1,2,3,4-Tetrahydrocarbazoles with Large Group - Aromatization to Carbazoles. Proceedings of the Oklahoma Academy of Science, 47, 210-214. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,3,4-tetrahydrocarbazole (1). Retrieved from ResearchGate. [Link]

-

Rogers, C. U., & Corson, B. B. (1947). One-Step Synthesis of 1,2,3,4-Tetrahydrocarbazole and 1,2-Benzo-3,4-dihydrocarbazole. Journal of the American Chemical Society, 69(11), 2910-2911. [Link]

-

NIST. (n.d.). 1H-Carbazole, 2,3,4,9-tetrahydro-. Retrieved from NIST WebBook. [Link]

-

NIST. (n.d.). IR Spectrum for 1H-Carbazole, 2,3,4,9-tetrahydro-. Retrieved from NIST WebBook. [Link]

-

Kumar, N., & Kumar, V. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Chemistry & Biology Interface, 12(1), 1-20. [Link]

Sources

- 1. wjarr.com [wjarr.com]

- 2. wjarr.com [wjarr.com]

- 3. biosynth.com [biosynth.com]

- 4. 1,2,3,4-Tetrahydrocarbazole | C12H13N | CID 13664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 1H-Carbazole, 2,3,4,9-tetrahydro- [webbook.nist.gov]

- 8. 1,2,3,4-Tetrahydrocarbazole(942-01-8) MS spectrum [chemicalbook.com]

2,3,4,9-tetrahydro-1H-carbazol-1-ol CAS number and structure

A-Technical-Guide-to-2-3-4-9-tetrahydro-1H-carbazol-1-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,9-tetrahydro-1H-carbazol-1-ol is a heterocyclic compound belonging to the tetrahydrocarbazole family, a class of molecules recognized for its privileged structure in medicinal chemistry. This guide provides a comprehensive technical overview of this compound, including its chemical identity, synthesis, structural characterization, and its significance as a versatile intermediate in drug discovery. We will delve into detailed synthetic protocols, explain the rationale behind experimental choices, and present spectroscopic data for structural verification. The potential applications of this scaffold in developing novel therapeutic agents will also be explored, grounded in authoritative references to ensure scientific integrity.

Chemical Identity and Structural Properties

The foundational step in understanding any chemical entity is to establish its precise identity and structural characteristics.

1.1. CAS Number and Molecular Formula

1.2. Chemical Structure

This compound features a tricyclic system where a benzene ring and a cyclohexanol ring are fused to a central pyrrole ring. The structure is characterized by:

-

A tetrahydrocarbazole core, which is a common motif in many biologically active alkaloids and synthetic molecules.[4][5]

-

A hydroxyl group (-OH) at the C1 position of the cyclohexane ring. This functional group is a critical handle for further chemical modifications.

-

A chiral center at the C1 position, meaning the molecule can exist as two enantiomers, (R)- and (S)-2,3,4,9-tetrahydro-1H-carbazol-1-ol. The stereochemistry can be crucial for biological activity.

Figure 1. Chemical structure of this compound.

Synthesis and Methodologies

The synthesis of this compound is most commonly achieved via the reduction of its corresponding ketone precursor, 2,3,4,9-tetrahydro-1H-carbazol-1-one. This two-step approach first builds the core carbazole structure and then introduces the critical hydroxyl group.

2.1. Step 1: Synthesis of the Precursor, 2,3,4,9-tetrahydro-1H-carbazol-1-one

The tetrahydrocarbazole scaffold is typically constructed using the Fischer indole synthesis . This classic reaction involves the acid-catalyzed condensation and cyclization of a phenylhydrazine with a ketone or aldehyde, in this case, cyclohexane-1,2-dione.

However, a more direct and widely used laboratory method involves the reaction between phenylhydrazine and cyclohexanone to first form 2,3,4,9-tetrahydro-1H-carbazole, which can then be oxidized to the desired ketone.[6][7] The ketone, 2,3,4,9-tetrahydro-1H-carbazol-1-one (CAS 3456-99-3), is a key intermediate.[8]

2.2. Step 2: Reduction to this compound

The conversion of the ketone to the alcohol is a standard reduction reaction. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its selectivity for ketones and aldehydes, its mild reaction conditions, and its operational simplicity.

Detailed Experimental Protocol:

The following protocol describes the reduction of 2,3,4,9-tetrahydro-1H-carbazol-1-one.[2]

-

Materials and Equipment:

-

2,3,4,9-tetrahydro-1H-carbazol-1-one

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF) and Methanol (MeOH)

-

Dichloromethane (DCM)

-

Distilled water

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Schlenk tube or round-bottom flask with a magnetic stirrer

-

Nitrogen or Argon gas line for inert atmosphere

-

Thin Layer Chromatography (TLC) plate

-

Rotary evaporator

-

Silica gel for column chromatography

-

-

Procedure:

-

Reaction Setup: An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with 2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 mmol).

-

Inert Atmosphere: The tube is evacuated and back-filled with dry nitrogen three times. This is crucial to prevent any side reactions involving atmospheric moisture or oxygen.

-

Dissolution: The starting material is dissolved in a mixture of dry THF (4 mL) and dry MeOH (2 mL). The combination of solvents ensures solubility of both the substrate and the reducing agent.

-

Reduction: Sodium borohydride (NaBH₄, 1.5 mmol) is added portion-wise at room temperature (20°C). Portion-wise addition helps control the exothermic reaction and any initial effervescence.

-

Monitoring: The reaction progress is monitored by TLC until the starting ketone spot has completely disappeared. The reaction is typically complete within 2 hours.[2]

-

Work-up: The solvents (THF and MeOH) are removed under reduced pressure using a rotary evaporator. The resulting residue is mixed with distilled water (20 mL).

-

Extraction: The aqueous mixture is extracted with dichloromethane (3 x 50 mL). DCM is a suitable solvent for extracting the moderately polar alcohol product.

-

Drying and Concentration: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.

-

Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure racemic this compound.[2]

-

Synthetic Workflow Diagram:

Caption: Workflow for the synthesis of the target compound.

Spectroscopic and Analytical Characterization

Confirming the structure of the synthesized molecule is paramount. Standard spectroscopic techniques provide a detailed fingerprint of the compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Signals in the δ 7.0-8.0 ppm range corresponding to the protons on the benzene ring. NH Proton: A broad singlet for the indole NH, typically downfield. CH-OH Proton: A signal for the proton on the carbon bearing the hydroxyl group (C1), its multiplicity depending on coupling with adjacent CH₂ protons. Aliphatic Protons: A series of multiplets in the δ 1.5-3.0 ppm range for the CH₂ groups of the cyclohexane ring. |

| ¹³C NMR | Aromatic Carbons: Multiple signals in the δ 110-140 ppm range. C-OH Carbon: A signal around δ 60-75 ppm for the carbon attached to the hydroxyl group. Aliphatic Carbons: Signals in the δ 20-40 ppm range for the other sp³ hybridized carbons of the cyclohexane ring. |

| IR Spectroscopy | O-H Stretch: A broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the hydroxyl group. N-H Stretch: A sharp to medium absorption band around 3400 cm⁻¹, characteristic of the indole NH. C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. C=C Stretches: Aromatic ring stretches in the 1450-1600 cm⁻¹ region. |

| Mass Spectrometry | Molecular Ion Peak: An [M]⁺ or protonated [M+H]⁺ peak corresponding to the molecular weight (187.24). Common fragmentation patterns would include the loss of water (H₂O) from the molecular ion. |

Note: Specific peak positions can vary based on the solvent and instrument used. The data presented are general expectations based on the structure and related compounds.[9]

Applications in Drug Development

The tetrahydrocarbazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with significant biological activity.[4][5][10] this compound serves as a key building block for creating more complex derivatives.

4.1. As a Synthetic Intermediate

The true value of this molecule lies in its potential for derivatization. The hydroxyl group at C1 and the nitrogen at N9 are primary sites for chemical modification.

Caption: Potential derivatization pathways from the core molecule.

4.2. Pharmacological Relevance

Derivatives of the tetrahydrocarbazole core have shown a wide range of pharmacological activities:[4][11]

-

Anticholinesterase Activity: Certain substituted tetrahydrocarbazoles have been investigated as selective acetylcholinesterase (AChE) inhibitors for potential use in treating Alzheimer's disease.[12]

-

Anticancer Activity: The planar carbazole system can intercalate with DNA, and various derivatives have been studied for their cytotoxic effects against cancer cells.[7]

-

Antimicrobial and Antifungal Properties: The scaffold is present in compounds showing activity against various bacterial and fungal strains.[11]

-

Neuroprotective and Antipsychotic Effects: The structural similarity of the carbazole core to neurotransmitters has led to the development of derivatives with activity in the central nervous system.[5][11]

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery. Its well-defined synthesis from readily available precursors and the presence of reactive functional handles make it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, characterization, and chemical reactivity, as outlined in this guide, empowers researchers to rationally design and create novel derivatives with tailored biological activities, paving the way for the development of next-generation therapeutics.

References

-

Aaronchem. This compound.

-

Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Rasayan J. Chem.

-

ChemicalBook. This compound synthesis.

-

ACG Publications. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim(BF4)] ionic liquid in methanol. Records of Natural Products.

-

Parchem. 2,3,4,9-Tetrahydro-1H-carbazole (Cas 942-01-8).

-

ChemicalBook. This compound.

-

Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Pharmaceutical Research.

-

NIH National Center for Biotechnology Information. (2020). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. ACS Publications.

-

BLDpharm. 942-01-8|2,3,4,9-Tetrahydro-1H-carbazole.

-

Benchchem. Spectroscopic Analysis of 2-((6-phenyl-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino)ethanol.

-

NIH National Center for Biotechnology Information. (2009). 2,3,4,9-Tetrahydro-1H-carbazole. Acta Crystallographica Section E.

-

NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 285865, 2,3,4,9-tetrahydro-1H-carbazol-1-one.

-

ResearchGate. (2021). A Comprehensive Overview of the Synthesis of Tetrahydrocarbazoles and its Biological Properties. Mini-Reviews in Organic Chemistry.

-

NIH National Center for Biotechnology Information. (2018). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Molecules.

-

SpectraBase. 2,3,4,9-tetrahydro-1H-carbazol-3-ol - Optional[MS (GC)] - Spectrum.

-

NIST WebBook. 1H-Carbazole, 2,3,4,9-tetrahydro-.

-

Wikipedia. Tetrahydrocarbazole.

-

Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. Indian Journal of Pharmaceutical Education and Research.

-

ACS Publications. (2020). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry.

-

NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 13664, 1,2,3,4-Tetrahydrocarbazole.

Sources

- 1. 1592-62-7 | MFCD00229308 | this compound [aaronchem.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. This compound [chemicalbook.com]

- 4. wjarr.com [wjarr.com]

- 5. Tetrahydrocarbazole - Wikipedia [en.wikipedia.org]

- 6. acgpubs.org [acgpubs.org]

- 7. 2,3,4,9-Tetrahydro-1H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,3,4,9-tetrahydro-1H-carbazol-1-one | C12H11NO | CID 285865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. op.niscair.res.in [op.niscair.res.in]

The Enduring Scaffold: A Technical Guide to the Discovery and Synthetic History of Tetrahydrocarbazoles

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the rich history and synthetic evolution of tetrahydrocarbazoles, a class of heterocyclic compounds that has journeyed from the annals of classic organic chemistry to the forefront of modern medicinal chemistry. We will explore the foundational synthetic strategies, their mechanistic underpinnings, and the discovery of the profound biological activities that continue to make this scaffold a subject of intense research and development.

I. Genesis of a Privileged Scaffold: Early Discoveries

The story of tetrahydrocarbazoles is intrinsically linked to the broader history of carbazole chemistry. Carbazole itself was first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser. However, it was the late 19th and early 20th centuries that saw the first forays into the synthesis of its partially saturated analogue, 1,2,3,4-tetrahydrocarbazole. These early explorations were driven by a fundamental interest in the reactivity of aromatic amines and ketones, leading to the development of robust cyclization strategies that remain relevant to this day.

Two seminal named reactions laid the groundwork for tetrahydrocarbazole synthesis: the Borsche–Drechsel cyclization and the more broadly applicable Fischer indole synthesis.

The Borsche–Drechsel Cyclization: A Foundational Approach

First described by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, the Borsche–Drechsel cyclization is a direct method for synthesizing tetrahydrocarbazoles.[1] This acid-catalyzed reaction involves the cyclization of a cyclohexanone arylhydrazone.[1][2] It represents a cornerstone in the historical synthesis of this heterocyclic system and is considered a special case of the Fischer indole synthesis.[2][3]

The reaction is typically carried out by condensing phenylhydrazine with cyclohexanone to form the corresponding phenylhydrazone, which is then treated with an acid catalyst to induce cyclization.[1] The final step in the broader Borsche–Drechsel carbazole synthesis involves the aromatization of the resulting tetrahydrocarbazole to the fully aromatic carbazole.[1]

II. The Workhorse of Indole Synthesis: The Fischer Indole Synthesis

The Fischer indole synthesis, developed by Hermann Emil Fischer in 1883, is arguably the most famous and widely used method for constructing the indole ring system, including the tetrahydrocarbazole core. This versatile reaction involves the acid-catalyzed rearrangement of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.[4] In the context of tetrahydrocarbazoles, the reaction between phenylhydrazine and cyclohexanone is the classic example.[4]

The enduring utility of the Fischer indole synthesis lies in its operational simplicity and the ready availability of the starting materials.[5] It has been adapted for a wide range of substituted tetrahydrocarbazoles and remains a staple in both academic and industrial settings.[4]

Mechanistic Insights: A Tale of Rearrangement and Cyclization

The mechanisms of the Borsche-Drechsel cyclization and the Fischer indole synthesis of tetrahydrocarbazoles are closely related, with the key step being a[6][6]-sigmatropic rearrangement. The generally accepted mechanism proceeds as follows:

-

Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of phenylhydrazine and cyclohexanone to form the corresponding phenylhydrazone.

-

Tautomerization: The phenylhydrazone then tautomerizes to its more reactive enamine form.

-

[6][6]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes a concerted, heat- or acid-promoted[6][6]-sigmatropic rearrangement (a variation of the Claisen rearrangement) to form a di-imine intermediate.

-

Rearomatization and Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack of the newly formed amino group onto the imine carbon, leading to a cyclic aminal.

-

Elimination of Ammonia: Finally, the elimination of an ammonia molecule under the acidic conditions drives the reaction to the stable, aromatic tetrahydrocarbazole product.

Caption: Generalized mechanism for the Borsche-Drechsel/Fischer indole synthesis of 1,2,3,4-tetrahydrocarbazole.

III. Experimental Protocols: From Theory to Practice

A hallmark of a self-validating system in science is the ability to reproduce experimental results. To this end, we provide detailed, step-by-step methodologies for the classical synthesis of 1,2,3,4-tetrahydrocarbazole.

A. Borsche-Drechsel Cyclization Protocol

This protocol is a representative procedure for the synthesis of a substituted tetrahydrocarbazole and can be adapted for the parent compound.

Materials:

-

4-Phenylphenylhydrazine hydrochloride

-

Cyclohexanone

-

Glacial acetic acid

-

Ice-water

-

Saturated sodium bicarbonate solution

-

Methanol or ethanol for recrystallization

-

Petroleum ether/ethyl acetate for column chromatography (optional)

Procedure: [2]

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-phenylphenylhydrazine hydrochloride (1.0 eq) and glacial acetic acid.

-

Heat the mixture to reflux with stirring.

-

To the refluxing solution, add cyclohexanone (1.0 - 1.2 eq) dropwise over a period of 30 minutes.

-

Continue to heat the reaction mixture at reflux for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases. The crude product will precipitate out of the solution.

-

Collect the solid by vacuum filtration using a Büchner funnel.

-

The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol. For higher purity, column chromatography on silica gel using a petroleum ether/ethyl acetate solvent system as the eluent can be performed.

B. Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocarbazole

This is a classic and reliable one-pot procedure for the synthesis of the parent 1,2,3,4-tetrahydrocarbazole.

Materials:

-

Cyclohexanone (90% purity or higher)

-

Phenylhydrazine

-

Glacial acetic acid

-

Water

-

75% Ethanol

-

Methanol

-

Decolorizing carbon

Procedure: [7]

-

In a 1-liter three-necked round-bottom flask equipped with a reflux condenser, a slip-sealed stirrer, and a dropping funnel, combine 98 g (1 mole) of cyclohexanone and 360 g (6 moles) of acetic acid.

-

Heat the mixture to reflux with stirring while adding 108 g (1 mole) of phenylhydrazine over 1 hour.

-

Continue heating under reflux for an additional hour.

-

Pour the hot mixture into a 1.5-liter beaker and stir by hand as it solidifies.

-

Cool the mixture to approximately 5°C and filter with suction.

-

Wash the filter cake with 100 ml of water, followed by 100 ml of 75% ethanol.

-

Air-dry the crude solid overnight.

-

Recrystallize the crude product from 700 ml of methanol, using decolorizing carbon to remove colored impurities.

-

A second crop of crystals can be obtained by concentrating the mother liquor. The total yield is typically in the range of 76-85%.

IV. The Emergence of a Pharmacophore: Biological Activities of Tetrahydrocarbazoles

The tetrahydrocarbazole scaffold is now recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity.[8] This has led to the discovery of a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[8][9]

| Derivative Class/Example | Biological Activity | Target/Mechanism of Action (if known) |

| Ondansetron | Antiemetic | Selective 5-HT3 receptor antagonist |

| Carvedilol | Antihypertensive, Heart Failure Treatment | Non-selective beta-blocker and alpha-1 blocker |

| Various Substituted Tetrahydrocarbazoles | Anticancer | Topoisomerase inhibition, kinase inhibition (e.g., EGFR, MAPK/ERK, PI3K/Akt pathways), tubulin polymerization inhibition, induction of apoptosis.[10] |

| N-substituted Tetrahydrocarbazoles | Antimicrobial, Antifungal | Varied, often involving disruption of microbial cell membranes or essential enzymes.[9] |

| Aza-tetrahydrocarbazoles | Hypoglycemic | AMP-activated protein kinase (AMPK) activation.[9] |

| Amino and Nitro Derivatives | Acetylcholinesterase (AChE) Inhibition | Potential for Alzheimer's disease treatment. |

| Thiazolinone-tethered Tetrahydrocarbazoles | Neuroprotective | Reduction of amyloid-beta (Aβ) peptide production by inhibiting β-secretase (BACE1), modulation of calcium homeostasis.[10][11] |

V. Mechanisms of Action and Signaling Pathways: A Deeper Look

The therapeutic effects of tetrahydrocarbazole-based drugs are a direct result of their interaction with specific biological pathways. Here, we examine the mechanisms of two prominent examples: ondansetron and carvedilol.

A. Ondansetron: Blocking the Emesis Signal

Ondansetron is a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor. These receptors are ligand-gated ion channels located on peripheral and central neurons.[12] In the context of chemotherapy- or radiation-induced nausea and vomiting, damaging agents cause the release of serotonin from enterochromaffin cells in the gut. This serotonin then binds to 5-HT3 receptors on vagal afferent nerves, initiating a signal to the vomiting center in the brainstem.[13] Ondansetron blocks this interaction, thereby preventing the initiation of the vomiting reflex.[13]

Caption: Ondansetron blocks the 5-HT3 receptor on vagal afferent nerves, preventing serotonin-induced signaling to the vomiting center.

B. Carvedilol: A Dual-Action Cardiovascular Agent

Carvedilol is a non-selective beta-adrenergic receptor antagonist and an alpha-1 adrenergic receptor blocker.[6] This dual mechanism of action is key to its efficacy in treating hypertension and heart failure.

-

Beta-Blockade (β1 and β2): By blocking beta-adrenergic receptors in the heart, carvedilol reduces heart rate, myocardial contractility, and blood pressure. This decreases the workload on the heart, which is beneficial in heart failure. The beta-adrenergic signaling pathway involves the activation of Gs proteins, leading to an increase in cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), which phosphorylates various downstream targets to increase cardiac output.[6][14] Carvedilol interrupts this cascade.

-

Alpha-1 Blockade: Blockade of alpha-1 adrenergic receptors in vascular smooth muscle leads to vasodilation, reducing peripheral resistance and further lowering blood pressure.

Caption: Carvedilol exerts its effects by blocking both beta- and alpha-adrenergic receptors, thereby reducing cardiac workload and peripheral vascular resistance.

VI. The Future of Tetrahydrocarbazoles

The journey of tetrahydrocarbazole compounds from their initial synthesis through classical organic reactions to their current status as a versatile pharmacophore is a testament to the enduring power of chemical exploration. Modern synthetic methodologies continue to expand the accessible chemical space of tetrahydrocarbazole derivatives, employing metal-catalyzed cross-coupling reactions, asymmetric syntheses, and novel cyclization strategies. As our understanding of the complex signaling networks that underpin human disease deepens, the tetrahydrocarbazole scaffold is poised to remain a fertile ground for the discovery of new and improved therapeutics. The continued collaboration between synthetic chemists, medicinal chemists, and biologists will undoubtedly unlock further potential from this remarkable heterocyclic system.

References

-

A schematic diagram for the β-AR signalling network. The β-AR... - ResearchGate. (n.d.). Retrieved from [Link]

-

Development - Beta-adrenergic receptors signaling via cAMP Pathway Map - Bio-Rad. (n.d.). Retrieved from [Link]

-

Convenient and Efficient Synthesis of 1-Oxo-1,2,3,4-tetrahydrocarbazoles via Fischer Indole Synthesis. (2009). Synthetic Communications, 39(8), 1391–1403. Retrieved from [Link]

-

1,2,3,4-tetrahydrocarbazole - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Organic Chemistry Practical 3 | PDF | Acid | Aromaticity - Scribd. (n.d.). Retrieved from [Link]

-

Schematic diagram. Signaling pathways mediating β 1-adrenergic receptor... - ResearchGate. (n.d.). Retrieved from [Link]

-

Signaling pathways of the serotonin receptor (5-HTR) subtypes.... - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis and evaluation of 2,3,4,9-tetrahydro-1H-carbazole derivatives as selective acetylcholinesterase inhibitors. (n.d.). Retrieved from [Link]

-

Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. (2024). World Journal of Advanced Research and Reviews, 21(3), 2127-2135. Retrieved from [Link]

-

Epinephrine Signaling Pathway - YouTube. (2021, August 4). Retrieved from [Link]

-

Tetrahydrocarbazole Synthesis via Fischer Indole | PDF | Acid | Chemical Reactions - Scribd. (n.d.). Retrieved from [Link]

-

Cardiac β-adrenergic Signaling - QIAGEN GeneGlobe. (n.d.). Retrieved from [Link]

-

Schematic diagram showing the major 5-HT receptors signalling pathways.... - ResearchGate. (n.d.). Retrieved from [Link]

-

The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network. (2018). Journal of Neuroinflammation, 15(1), 1-15. Retrieved from [Link]

-

5-HT3 receptor - Wikipedia. (n.d.). Retrieved from [Link]

-

A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. (2022). World Journal of Advanced Research and Reviews, 13(1), 160-171. Retrieved from [Link]

-

Borsche–Drechsel cyclization - Wikipedia. (n.d.). Retrieved from [Link]

-

1,2,3,4-tetrahydrocarbazole - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities - ResearchGate. (n.d.). Retrieved from [Link]

-

the-borsche-drechsel-bd-cyclization-synthesis-of-tetrahydrocarbazoles-and-carbazole-alkaloids - Ask this paper | Bohrium. (n.d.). Retrieved from [Link]

-

Schematic representations of signaling pathways from 5-HT receptors to... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. wjarr.com [wjarr.com]

- 5. tandfonline.com [tandfonline.com]

- 6. commerce.bio-rad.com [commerce.bio-rad.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. wjarr.com [wjarr.com]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 13. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

An In-depth Technical Guide on the Potential Therapeutic Applications of Carbazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Carbazole Scaffold - A Privileged Structure in Medicinal Chemistry

The carbazole nucleus, a tricyclic aromatic heterocycle consisting of two benzene rings fused to a five-membered nitrogen-containing pyrrole ring, stands as a cornerstone in the field of medicinal chemistry. First isolated from coal tar in 1872, its unique structural and electronic properties have made it a "privileged" scaffold for the design and synthesis of novel therapeutic agents.[1][2] Naturally occurring carbazole alkaloids, such as murrayanine from Murraya koenigii, were among the first to hint at the vast pharmacological potential harbored within this molecular framework, demonstrating significant antibacterial properties.[3][4]

Carbazole's rigid, planar, and electron-rich nature allows it to interact with a diverse array of biological targets, including enzymes, receptors, and nucleic acids. This versatility has led to the development of numerous derivatives with a wide spectrum of biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory effects.[3][5] Several carbazole-based drugs have successfully reached the market, such as the anticancer agents ellipticine, alectinib, and midostaurin, and the cardiovascular drug carvedilol, underscoring the clinical relevance of this scaffold.[1][2][3] This guide provides a technical exploration of the core therapeutic applications of carbazole derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental workflows essential for their development.

I. Anticancer Activity: A Multi-faceted Approach to Oncology

Carbazole derivatives have been recognized as potent anticancer agents for over four decades, yet the development of new, more effective, and safer therapies remains a critical challenge in oncology.[6][7] The carbazole scaffold serves as a versatile platform for designing compounds that can combat cancer through diverse mechanisms of action.

Mechanisms of Action

The anticancer efficacy of carbazole derivatives stems from their ability to interfere with multiple critical cellular processes required for tumor growth and survival.

-

DNA Intercalation and Topoisomerase Inhibition: Many carbazole derivatives, particularly planar aromatic structures like ellipticine, can insert themselves between the base pairs of DNA. This intercalation distorts the DNA helix, interfering with replication and transcription. Furthermore, these compounds can inhibit topoisomerase enzymes (Topo I and Topo II), which are crucial for managing DNA topology during cellular processes.[8] By stabilizing the enzyme-DNA cleavage complex, these derivatives lead to irreversible DNA strand breaks and ultimately trigger programmed cell death (apoptosis).[9]

-

Tubulin Polymerization Inhibition: The microtubule network is essential for cell division, motility, and intracellular transport. Certain carbazole sulfonamide derivatives act as antimitotic agents by binding to tubulin, the building block of microtubules.[10][11] This interaction disrupts microtubule assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10] Some derivatives bind to the colchicine site on tubulin, promoting microtubule fragmentation.[10]

-

Kinase Inhibition: Signal transduction pathways, often regulated by protein kinases, are frequently dysregulated in cancer. Carbazole derivatives have been designed to selectively inhibit various kinases involved in cancer progression, such as those in the RAS-MAPK and AKT pathways.[1] By blocking these signaling cascades, these compounds can suppress cell proliferation and survival.

-

Induction of Apoptosis: A hallmark of effective cancer therapy is the ability to induce apoptosis in tumor cells. Carbazole derivatives can trigger this process through multiple avenues, including increasing the expression of pro-apoptotic proteins like p53 and modulating the Bcl-2 family of proteins.[9][11]

Structure-Activity Relationship (SAR) Insights

The biological activity of carbazole derivatives is highly dependent on the nature and position of substituents on the carbazole core. SAR studies provide crucial insights for optimizing potency and selectivity.

-

Substitution on the Nitrogen Atom (N-9): Introducing various substituents at the N-9 position can significantly modulate anticancer activity. For instance, the addition of flexible side chains can enhance the compound's interaction with target proteins.

-

Substitution on the Benzene Rings: The placement of functional groups like hydroxyl (-OH), methoxy (-OCH3), or halogens on the aromatic rings can influence the molecule's solubility, electronic properties, and binding affinity. For example, a hydroxyl group can increase solubility and provide a point for further derivatization.[12]

-

Molecular Hybridization: Creating hybrid molecules that combine the carbazole scaffold with other pharmacologically active moieties (e.g., sulfonamides, hydrazones, ureas) has proven to be a successful strategy for developing potent anticancer agents with dual mechanisms of action.[6][9]

Data Presentation: Anticancer Activity of Selected Carbazole Derivatives

| Compound Class | Example Compound | Target Cell Lines | IC50 Values | Mechanism of Action | Reference |

| Tetrahydrocarbazoles | Compound 3 (Figure 7) | Calu1 (Lung Carcinoma) | 2.5 nM | Not specified | |

| Carbazole Sulfonamides | Compound 15 | MCF7/ADR (MDR Breast) | 0.81-31.19 nM | Tubulin & Topo I Inhibition | [10] |

| Carbazole Hydrazones | Compound 14a | A875 (Melanoma) | 9.77 µM | Cytotoxic | [13] |

| Pyrano[3,2-a]carbazoles | Mahanine | HCT116 (Colon) | 25.5 µM | DNA Intercalation |

Experimental Workflow: Evaluating Anticancer Activity

The development of a novel carbazole-based anticancer agent follows a rigorous experimental pipeline to establish its efficacy and mechanism of action.

1. Synthesis of Carbazole Derivatives

A common synthetic route is the Bischler-Nenitzescu indole synthesis or palladium-catalyzed cross-coupling reactions to construct the core carbazole scaffold, followed by functional group modifications.

2. In Vitro Cytotoxicity Screening (MTT Assay)

This initial screen determines the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50).

Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

-

Compound Treatment: Prepare serial dilutions of the carbazole derivative in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Rationale: This incubation period allows the compound to exert its cytotoxic effects.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Rationale: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value using dose-response curve fitting software.

3. Mechanism of Action Studies

-

Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).

-

Apoptosis Assay: Employ Annexin V/PI staining and flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

Western Blotting: Analyze the expression levels of key proteins involved in apoptosis (e.g., Bcl-2, Bax, Caspases) and cell cycle regulation (e.g., Cyclins, CDKs) to elucidate the signaling pathways affected.

Diagram: Generalized Workflow for Anticancer Drug Discovery

Caption: A streamlined workflow for identifying and validating potential carbazole-based anticancer agents.

II. Neuroprotective Effects: Combating Neurodegenerative Diseases

Carbazole derivatives are emerging as promising therapeutic agents for neurodegenerative diseases like Alzheimer's and Parkinson's, as well as for mitigating damage from traumatic brain injury (TBI).[14][15] Their neuroprotective potential is attributed to a combination of antioxidant, anti-inflammatory, and anti-apoptotic properties.[14][15]

Mechanisms of Neuroprotection

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in many neurological disorders. Carbazoles can scavenge harmful reactive oxygen species (ROS), protecting neurons from oxidative damage.[14][15]

-

Anti-inflammatory Effects: Chronic neuroinflammation exacerbates neuronal injury. Carbazole derivatives can modulate inflammatory responses in the brain, potentially by inhibiting pro-inflammatory signaling pathways.[14][15]

-

Anti-apoptotic Action: By inhibiting apoptotic pathways, carbazoles can prevent premature neuronal cell death.[14][15] This is particularly relevant in conditions like Parkinson's disease, where dopaminergic neurons are progressively lost.

-

Preservation of Blood-Brain Barrier (BBB): Some carbazole compounds show potential in preserving the integrity of the BBB, which is often compromised in TBI and other neurological conditions.[14][15]

Naturally occurring geranylated carbazole alkaloids isolated from plants like Clausena lansium have demonstrated remarkable neuroprotective effects in vitro against neurotoxin-induced cell death in human neuroblastoma SH-SY5Y cells, with EC50 values in the low micromolar range.[16][17] These findings suggest that these natural products could be valuable leads for developing drugs to treat and prevent Parkinson's disease.[16]

Challenges and Future Directions

While preclinical studies are promising, a significant gap exists in translational research, with limited clinical studies evaluating carbazole-based therapies in humans for neuroprotection.[14][15] Future research should focus on establishing the efficacy and safety of these compounds in clinical settings and exploring their use in combination therapies.[14][15]

III. Antimicrobial and Anti-inflammatory Applications

The carbazole scaffold is a fertile ground for the discovery of new antimicrobial and anti-inflammatory agents, addressing the growing challenges of drug resistance and chronic inflammatory diseases.

Antimicrobial Activity

Carbazole derivatives have shown broad-spectrum activity against various pathogens, including bacteria and fungi.[2][3][18]

-

Mechanisms: The antimicrobial action can involve several mechanisms, such as increasing the permeability of the microbial cell membrane or inhibiting essential enzymatic processes.[3]

-

Structure-Activity Relationship: The antimicrobial potency is often enhanced by specific substitutions. For example, chloro-substituted carbazole derivatives have demonstrated excellent activity against bacteria like E. coli and S. aureus, as well as various fungi.[2] Hybrid molecules incorporating moieties like thiosemicarbazide or oxadiazole have also shown significant antimicrobial potential.[2][19]

Anti-inflammatory Activity

Chronic inflammation is an underlying factor in many diseases. Carbazole derivatives exhibit anti-inflammatory properties, making them attractive candidates for therapeutic development.[3] The well-known non-steroidal anti-inflammatory drug (NSAID) Carprofen, used in veterinary medicine, features a carbazole core, highlighting the scaffold's potential in this area.[2]

Diagram: Multifaceted Therapeutic Potential of Carbazole Derivatives

Caption: Overview of the diverse therapeutic applications and associated mechanisms of carbazole derivatives.

IV. Synthesis Strategies and Future Perspectives

The therapeutic potential of carbazoles is intrinsically linked to the ability to synthesize structurally diverse derivatives. Both traditional organic synthesis and modern chemo-enzymatic methods are being employed to expand the chemical space of these compounds.[20][21]

Synthesis Approaches

-

Classical Organic Synthesis: Methods like the Borsche–Drechsel cyclization, Bischler-Nenitzescu reaction, and various metal-catalyzed cross-coupling reactions are workhorses for constructing the carbazole core and introducing functional diversity.

-

Chemo-Enzymatic Synthesis: Biotransformation systems using enzymes from bacterial biosynthetic pathways are being explored to create novel carbazole derivatives.[20][22] This approach offers the potential for more environmentally friendly and highly specific syntheses.[20]

Future Perspectives

The journey of carbazole derivatives from laboratory curiosities to clinical therapeutics is ongoing. The development of new drugs is crucial for achieving safer and more effective therapies for a multitude of diseases.[6][7] Key future directions include:

-

Targeted Therapies: Designing derivatives that selectively target specific proteins or pathways to minimize off-target effects and improve safety profiles.

-

Prodrug Strategies: Developing water-soluble prodrugs to enhance the bioavailability and in vivo efficacy of potent but poorly soluble carbazole compounds.[10][12]

-

Combination Therapies: Investigating the synergistic effects of carbazole derivatives with existing drugs to overcome resistance and enhance therapeutic outcomes.

-

Exploring New Applications: The versatile carbazole scaffold continues to be explored for other therapeutic areas, including antiviral, antidiabetic, and antimalarial applications.[3][9]

References

- A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. (2025). Chirality, 37(2).

- The neuroprotective potential of carbazole in traum

- The neuroprotective potential of carbazole in traumatic brain injury. (n.d.). Taylor & Francis Online.

- Current status of carbazole hybrids as anticancer agents. (2025).

- Geranylated carbazole alkaloids with potential neuroprotective activities from the stems and leaves of Clausena lansium. (n.d.). PubMed.

- Phyto-Carbazole Alkaloids in Neuroprotection. (n.d.). Encyclopedia.pub.

- Chemo-Enzymatic Synthesis of Bioactive Carbazole Derivatives. (n.d.).

- A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. (n.d.). Source not specified.

- Chemo-Enzymatic Synthesis of Bioactive Carbazole Deriv

- A review on the biological potentials of carbazole and its derived products. (n.d.). Source not specified.

- Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. (n.d.). PMC - PubMed Central.

- Chemo-Enzymatic Synthesis of Bioactive Carbazole Deriv

- Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism. (2024). PubMed.

- Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. (n.d.). Source not specified.

- Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes. (2020). NIH.

- A Review on the Anticancer Activity of Carbazole-based Tricyclic Compounds. (2024). Current Medicinal Chemistry, 31(30), 4826-4849.

- Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. (2024). NIH.

- Selected symmetrically substituted carbazoles: Investigation of anticancer activity and mechanisms of action at the cellular and. (2024). MOST Wiedzy.

- Synthetic Advancement Of Carbazoles, Acting As Vibrant Platform In The Field Of Medicinal Chemistry. (n.d.). International Journal of Pharmaceutical Sciences.

- Synthesis and structure-activity relationships of carbazole sulfonamides as a novel class of antimitotic agents against solid tumors. (n.d.). PubMed.

- Carbazole Derivatives as Potential Antimicrobial Agents. (n.d.). PMC - NIH.

- Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. (2023). MDPI.

- Synthesis and structure-activity relationship study of water-soluble carbazole sulfonamide derivatives as new anticancer agents | Request PDF. (2025).

- A Concise Review on Carbazole Derivatives and its Biological Activities. (n.d.). Semantic Scholar.

- (PDF) An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review. (2023).

- Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (n.d.). Source not specified.

- Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)

- Antimicrobial Potential of Carbazole Deriv

- Synthesis and antimicrobial activities of 9H-carbazole deriv

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemcom.com [echemcom.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Making sure you're not a bot! [mostwiedzy.pl]

- 9. researchgate.net [researchgate.net]

- 10. Structure-activity relationship study of new carbazole sulfonamide derivatives as anticancer agents with dual-target mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of carbazole sulfonamides as a novel class of antimitotic agents against solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]

- 14. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Geranylated carbazole alkaloids with potential neuroprotective activities from the stems and leaves of Clausena lansium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Phyto-Carbazole Alkaloids in Neuroprotection | Encyclopedia MDPI [encyclopedia.pub]

- 18. hrcak.srce.hr [hrcak.srce.hr]

- 19. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Chemo-Enzymatic Synthesis of Bioactive Carbazole Derivatives [ouci.dntb.gov.ua]

- 22. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,3,4,9-Tetrahydro-1H-carbazol-1-ol: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 2,3,4,9-tetrahydro-1H-carbazol-1-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, a robust and validated synthesis protocol, and an analysis of its structural characteristics. Furthermore, we will explore the therapeutic potential of the broader tetrahydrocarbazole scaffold, providing context for the potential applications of this specific molecule.

Core Molecular Attributes

This compound is a derivative of carbazole, a tricyclic aromatic heterocycle. The "tetrahydro" designation indicates the saturation of one of the benzene rings, resulting in a partially aliphatic, partially aromatic structure. The "-1-ol" suffix specifies the presence of a hydroxyl group at the C1 position of the saturated ring, a key functional group that influences the molecule's polarity, reactivity, and potential for biological interactions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO | [1][2][3] |

| Molecular Weight | 187.24 g/mol | [1][2][3] |

| CAS Number | 1592-62-7 | [1][2][3] |

| Melting Point | 121 °C | [1] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most effectively achieved through the reduction of its corresponding ketone precursor, 2,3,4,9-tetrahydro-1H-carbazol-1-one. The use of sodium borohydride (NaBH₄) in a mixed solvent system of tetrahydrofuran (THF) and methanol (MeOH) is a well-established and reliable method for this transformation.[3] This protocol offers high yield and operational simplicity.

Experimental Protocol: Reduction of 2,3,4,9-Tetrahydro-1H-carbazol-1-one

Materials:

-

2,3,4,9-Tetrahydro-1H-carbazol-1-one

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Methanol (MeOH)

-

Dichloromethane (DCM)

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk tube and standard glassware

-

Magnetic stirrer

Procedure:

-

An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with 2,3,4,9-tetrahydro-1H-carbazol-1-one (1.0 mmol, 1.00 equiv).

-

The tube is evacuated for 15 minutes and then back-filled with dry nitrogen. This step is crucial to ensure an inert atmosphere, preventing side reactions with atmospheric moisture and oxygen.

-

The precursor is dissolved in anhydrous THF (4 mL) and anhydrous MeOH (2 mL). The choice of this solvent system facilitates both the dissolution of the starting material and the reactivity of the reducing agent.

-

Sodium borohydride (1.5 mmol, 1.50 equiv) is added portion-wise to the stirred solution at room temperature (approximately 20°C). The portion-wise addition helps to control the reaction rate and prevent excessive heat generation.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction (typically within 2 hours), the THF and MeOH are removed under reduced pressure using a rotary evaporator.[3]

-

The resulting residue is mixed with distilled water (20 mL) and extracted with dichloromethane (3 x 50 mL).

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography on silica gel to yield racemic this compound.[3]

Causality of Experimental Choices:

-

Inert Atmosphere: The use of a Schlenk tube and nitrogen atmosphere is critical to prevent the quenching of the borohydride reagent by atmospheric moisture and to avoid potential oxidation of the product.

-